1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone
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Overview
Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring, a chlorophenyl group, and an adamantyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone typically involves multiple steps, starting with the formation of the piperazine ring. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone stands out due to its unique structure and properties. Similar compounds may include other piperazine derivatives and adamantyl-containing molecules, but this compound's specific combination of functional groups gives it distinct advantages in certain applications.
Comparison with Similar Compounds
Piperazine derivatives
Adamantyl-containing molecules
Other chlorophenyl compounds
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN2O/c29-25-6-8-26(9-7-25)30-10-12-31(13-11-30)27(32)19-28(22-4-2-1-3-5-22)23-15-20-14-21(17-23)18-24(28)16-20/h1-9,20-21,23-24H,10-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKITWKLBMVXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3(C4CC5CC(C4)CC3C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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